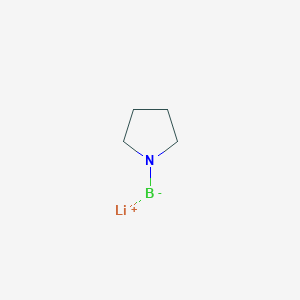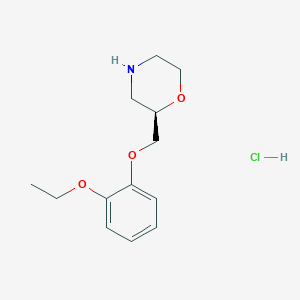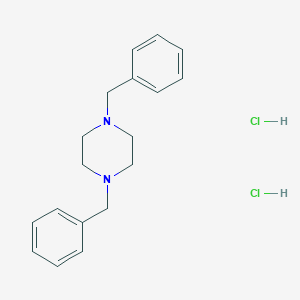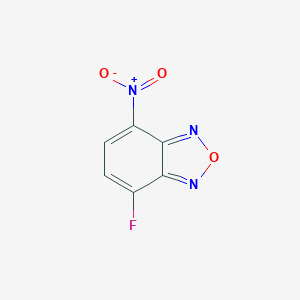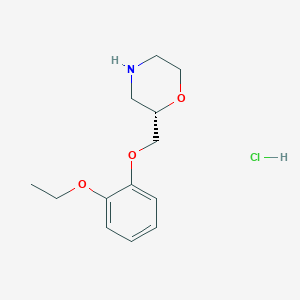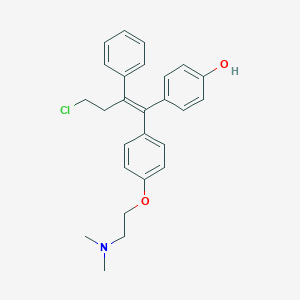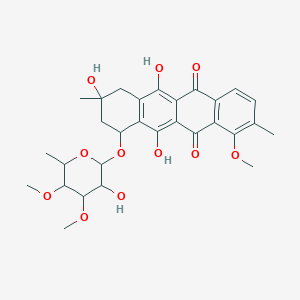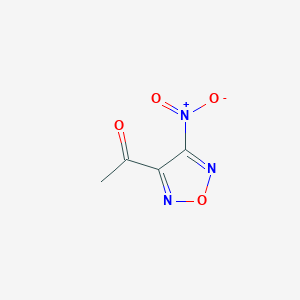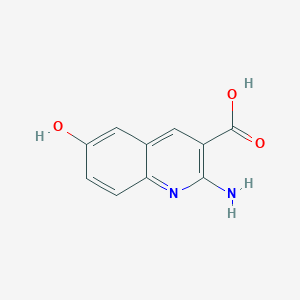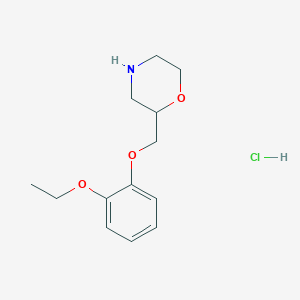![molecular formula C18H19NO2 B134264 (6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol CAS No. 147353-44-4](/img/structure/B134264.png)
(6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol is a synthetic compound with potential applications in scientific research. This compound is also known as tetrahydroberberine and has been found to have various biological and physiological effects. It is a member of the berberine family of compounds and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of (6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol is not fully understood. However, it has been shown to interact with various molecular targets, including enzymes, receptors, and ion channels. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and xanthine oxidase. It has also been shown to modulate the activity of certain receptors, such as the dopamine D2 receptor. Additionally, it has been found to affect the function of ion channels, such as the voltage-gated potassium channel.
Biochemische Und Physiologische Effekte
(6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol has been found to have various biochemical and physiological effects. It has been shown to have antioxidant, anti-inflammatory, and antitumor effects. It has also been found to have hypoglycemic and hypolipidemic effects, which may be beneficial in the treatment of diabetes and obesity. Additionally, it has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol in lab experiments include its potential applications in various fields of research, such as microbiology, oncology, and neuroscience. It is also relatively easy to synthesize and has been found to have low toxicity. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential instability under certain conditions.
Zukünftige Richtungen
There are several future directions for the research on (6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol. One potential direction is to investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential applications in the treatment of cardiovascular diseases, such as atherosclerosis and hypertension. Additionally, further research is needed to understand the mechanism of action of this compound and to optimize its synthesis method for higher yields and purity.
Synthesemethoden
(6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol can be synthesized using different methods. One of the most common methods involves the reduction of berberine using sodium borohydride or lithium aluminum hydride. Another method involves the hydrogenation of berberine using palladium on carbon as a catalyst. The yield of the synthesis method depends on the reaction conditions and the purity of the starting material.
Wissenschaftliche Forschungsanwendungen
(6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol has been found to have potential applications in scientific research. It has been shown to have antimicrobial, antitumor, and anti-inflammatory effects. It has also been found to have potential applications in the treatment of diabetes, obesity, and cardiovascular diseases. Additionally, it has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
147353-44-4 |
|---|---|
Produktname |
(6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol |
Molekularformel |
C18H19NO2 |
Molekulargewicht |
281.3 g/mol |
IUPAC-Name |
(6aR)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol |
InChI |
InChI=1S/C18H19NO2/c1-18-10-12-6-7-14(20)17(21)15(12)13-5-3-4-11(16(13)18)8-9-19(18)2/h3-7,20-21H,8-10H2,1-2H3/t18-/m1/s1 |
InChI-Schlüssel |
RPTVQUIRIZNRJB-GOSISDBHSA-N |
Isomerische SMILES |
C[C@@]12CC3=C(C4=CC=CC(=C41)CCN2C)C(=C(C=C3)O)O |
SMILES |
CC12CC3=C(C4=CC=CC(=C41)CCN2C)C(=C(C=C3)O)O |
Kanonische SMILES |
CC12CC3=C(C4=CC=CC(=C41)CCN2C)C(=C(C=C3)O)O |
Synonyme |
10,11-dihydroxy-N-(11C)methylnorapomorphine 10,11-dihydroxy-N-(methyl)norapomorphine 10,11-dihydroxy-N-methylnorapomorphine 10,11-DOH-MeNAM |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



